molecular formula C11H10O4 B12841984 6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B12841984
M. Wt: 206.19 g/mol
InChI Key: MCPJPAHHZPLPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxyl group, a ketone group, and a carboxylic acid group. This compound is part of the naphthalene family, which is known for its aromatic properties and diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multiple steps, starting from simpler aromatic compounds One common method involves the cyclization of substituted benzene derivatives under specific conditions to form the naphthalene ring system

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. High-pressure and high-temperature conditions are often employed to drive the reactions to completion. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring system can interact with enzymes and receptors, modulating their function and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A simpler compound without the hydroxyl and carboxylic acid groups.

    6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure with a methoxy group instead of a hydroxyl group.

    1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: Contains a quinoline ring system instead of naphthalene.

Uniqueness

6-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

6-hydroxy-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C11H10O4/c12-8-2-1-6-3-7(11(14)15)4-10(13)9(6)5-8/h1-2,5,7,12H,3-4H2,(H,14,15)

InChI Key

MCPJPAHHZPLPIY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1C=CC(=C2)O)C(=O)O

Origin of Product

United States

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